![molecular formula C28H23ClN2O7 B2806045 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866342-05-4](/img/structure/B2806045.png)
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including an amide, a chlorobenzoyl group, a dioxinoquinoline group, and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Scientific Research Applications
- The compound’s structure suggests potential as a host material for OLEDs. Specifically, two new bipolar host materials—7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF1) and 7-(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF2)—have been reported. These compounds exhibit excellent thermal and morphological stability, making them suitable for use in red-emitting OLEDs .
- While not directly related to OLEDs, it’s interesting to note that a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized using a post-Ugi modification strategy. These derivatives were evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .
- Another derivative series, 2,3-dihydro-[1,4]dioxino[2,3-f]quinazoline, was designed, synthesized, and evaluated as reversible and noncovalent EGFR inhibitors. Although this application is distinct from OLEDs and antileishmanial activity, it highlights the compound’s versatility in different contexts .
Organic Light-Emitting Diodes (OLEDs)
Antileishmanial Efficacy Against Visceral Leishmaniasis (VL)
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Future Directions
properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O7/c1-35-18-7-8-21(23(11-18)36-2)30-26(32)15-31-14-20(27(33)16-3-5-17(29)6-4-16)28(34)19-12-24-25(13-22(19)31)38-10-9-37-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSPUWBLWLTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.